1-(4-Bromophenyl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Bromophenyl)pyrrolidine-2,5-dione is a chemical compound with the empirical formula C13H12BrNO3 . It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine-2,5-dione derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in medicinal chemistry . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromophenyl)pyrrolidine-2,5-dione include a density of 1.4±0.1 g/cm3, boiling point of 306.1±25.0 °C at 760 mmHg, and a molecular refractivity of 54.1±0.3 cm3 .Scientific Research Applications
Anticancer Research
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For instance, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids were tested against lung cancer, ovarian carcinoma, and colon cancer cell lines .
Enzyme Inhibition
Compounds with a pyrrolidine core have shown promise as inhibitors for enzymes like DPP-IV, which is significant in managing diseases like diabetes. A pyrrolidine-substituted derivative exhibited notable inhibition against this enzyme .
Drug Discovery
The pyrrolidine scaffold is versatile in drug discovery due to its binding conformation with various receptors. It has been used to design molecules with potent activity towards specific targets while minimizing undesirable activities against other receptors .
Organic Synthesis
Pyrrolidine compounds are valuable intermediates in organic synthesis. They can be used to synthesize more complex molecules with potential pharmacological activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects .
properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNZUVVZSTBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295462 | |
Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pyrrolidine-2,5-dione | |
CAS RN |
41167-74-2 | |
Record name | N-p-Bromophenylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-bromophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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